5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
描述
属性
IUPAC Name |
5-methyl-4-nitroso-2-phenyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-9(12-15)10(14)13(11-7)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJPTEOXAACFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1N=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390844 | |
| Record name | STK350607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56634-85-6 | |
| Record name | STK350607 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
准备方法
Synthetic Routes for 5-Methyl-4-Nitroso-2-Phenyl-2,4-Dihydro-3H-Pyrazol-3-One
Condensation and Cyclization of Precursors
The foundational step in pyrazolone synthesis involves the condensation of β-keto esters with hydrazines. For the target compound, ethyl acetoacetate and phenylhydrazine serve as primary precursors.
Procedure and Conditions
- Reaction Setup : Equimolar quantities of ethyl acetoacetate (0.1 mol) and phenylhydrazine (0.1 mol) are refluxed in ethanol with glacial acetic acid (GAA) as a catalyst.
- Cyclization : The mixture is heated at 80–90°C for 10–12 hours, facilitating the formation of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one.
- Workup : Ethanol is evaporated, and the crude product is purified via recrystallization (ethanol/water), yielding the intermediate pyrazolone.
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | Glacial acetic acid | |
| Reaction Temperature | 80–90°C | |
| Yield | 70–91% |
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the β-keto ester’s carbonyl carbon, followed by keto-enol tautomerization and intramolecular cyclization. The methyl group at position 5 arises from the acetyl moiety of ethyl acetoacetate.
Direct Nitrosation at Position 4
Introducing the nitroso group requires selective electrophilic substitution at position 4 of the pyrazolone ring.
Nitrosation Protocol
- Reagents : Sodium nitrite (NaNO₂) in hydrochloric acid (HCl) or acetic acid.
- Conditions : The pyrazolone intermediate is dissolved in cold (0–5°C) aqueous HCl, followed by gradual addition of NaNO₂. The reaction is stirred for 2–4 hours.
- Isolation : The nitroso derivative precipitates as a yellow solid, filtered and washed with cold water.
| Parameter | Value/Range | Source |
|---|---|---|
| Temperature | 0–5°C | |
| NaNO₂ Concentration | 1.2 equivalents | |
| Yield | 45–60% |
Regioselectivity Challenges
Nitrosation at position 4 competes with potential oxidation or dimerization. Steric hindrance from the phenyl group at position 2 directs electrophilic attack to the less hindered position 4.
Optimization of Reaction Conditions
Catalytic Enhancements
Characterization and Analytical Data
Spectroscopic Profiling
Challenges and Stability Considerations
Nitroso Group Instability
Comparative Analysis with Structural Analogues
Applications and Pharmacological Relevance
While pharmacological data for the target compound are absent in the provided sources, structurally related pyrazolones exhibit:
化学反应分析
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, often using reagents like halogens, acids, and bases. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes and signaling pathways . The compound’s effects are mediated through its ability to modulate oxidative stress and inflammation .
相似化合物的比较
Comparison with Structural Analogues
Key Observations :
- Nitroso Group Impact : The nitroso group in the target compound is electron-withdrawing, which may alter reactivity compared to analogues with hydrogen (e.g., Edaravone) or alkyl groups (e.g., TSE) at position 3. This group could enhance electrophilic substitution or redox activity .
- Synthetic Methods: Edaravone and TSE are synthesized via green catalysts (e.g., diethanolamine) or condensation reactions, whereas nitroso derivatives often require nitrosylation agents like nitrous acid .
Physicochemical Properties
Pharmacological Potential
- Anticancer Activity: Pyrazolones with electron-withdrawing groups (e.g., nitroso) show enhanced cytotoxicity. For example, (Z)-5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-DHPO derivatives exhibit significant activity against cancer cell lines .
- Antimicrobial Activity : Schiff base derivatives of 5-methyl-2-phenyl-DHPO demonstrate broad-spectrum activity, suggesting nitroso analogues could be similarly potent .
生物活性
5-Methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, commonly referred to as a pyrazolone derivative, has garnered research interest due to its diverse biological activities. This compound is structurally related to other pyrazolone derivatives, which have been studied for various pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 174.20 g/mol. The compound features a pyrazolone ring structure that is characteristic of many biologically active compounds in this class.
1. Antioxidant Activity
Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. The presence of the nitroso group in this compound enhances its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
2. Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism of action is thought to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
3. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This inhibition suggests potential applications in treating inflammatory conditions.
Case Study 1: Antimicrobial Evaluation
In a study conducted by Umesha et al. (2009), various pyrazolone derivatives were synthesized and tested for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Case Study 2: Antioxidant Properties
A comparative study assessed the antioxidant capacity of several pyrazolone derivatives using DPPH radical scavenging assays. The findings revealed that this compound demonstrated a significant reduction in DPPH radical concentration, indicating strong antioxidant potential .
Research Findings Summary Table
常见问题
Basic: What are the most effective synthetic routes for 5-methyl-4-nitroso-2-phenyl-2,4-dihydro-3H-pyrazol-3-one?
Methodological Answer:
- Condensation Reactions : React 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux, using catalysts like diethanolamine or sodium acetate. Yields can exceed 90% under optimized conditions .
- Multicomponent Reactions : Utilize CoFe₂O₄@SiO₂-HClO₄ nanocatalysts in ethanol under microwave irradiation for efficient one-pot synthesis. Parameters like solvent polarity and catalyst loading (0.5–1.5 mol%) significantly affect reaction rates and yields .
- Crystallization : Post-synthesis, recrystallize products from ethanol or absolute ethanol to achieve high purity (>95%) .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolve tautomeric forms (e.g., keto-enol) and hydrogen-bonding networks. For example, XRD data (space group P2₁/a, lattice parameters a = 10.187 Å, b = 11.481 Å) confirm the dominance of the CH-form tautomer due to intermolecular N–H···O hydrogen bonds .
- Spectroscopy : Use ¹H/¹³C NMR to identify nitroso (C–N=O) and pyrazolone ring protons. IR spectroscopy confirms C=O stretching (~1650 cm⁻¹) and N–O vibrations (~1500 cm⁻¹) .
Basic: What experimental evidence supports tautomerism in this compound?
Methodological Answer:
- XRD Analysis : Demonstrates that the keto form (C=O) is stabilized by hydrogen bonds between NH₂ and carbonyl groups, as seen in the crystal lattice .
- Dynamic NMR : Track tautomeric equilibrium in solution by observing proton shifts under varying temperatures (e.g., δ 12–14 ppm for enolic OH in DMSO-d₆) .
Advanced: How can catalytic mechanisms be optimized for synthesizing derivatives?
Methodological Answer:
-
Nanocatalyst Screening : Compare CoFe₂O₄@SiO₂-HClO₄ with ionic liquids (e.g., [Sipmim]HSO₄) in multicomponent reactions. For example, CoFe₂O₄@SiO₂-HClO₄ achieves 96% yield in 2 hours vs. 82% with ionic liquids after 5 hours .
-
Parameter Optimization :
Parameter Optimal Range Impact on Yield Catalyst Loading 1.0–1.5 mol% Maximizes rate Temperature 80–100°C Reduces byproducts Solvent Ethanol > DMF Enhances purity .
Advanced: How is the pharmacological activity of derivatives assessed?
Methodological Answer:
- Antimicrobial Assays : Perform broth microdilution (MIC testing) against S. aureus and E. coli. Derivatives with electron-withdrawing substituents (e.g., –NO₂) show MIC values of 8–16 µg/mL, compared to 32–64 µg/mL for unsubstituted analogs .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HeLa) to differentiate antimicrobial efficacy from general toxicity. EC₅₀ values >50 µM indicate selectivity .
Advanced: What computational methods predict electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), correlating with redox activity in coordination complexes .
- Molecular Docking : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). Derivatives with –OCH₃ groups show binding energies of −9.2 kcal/mol vs. −7.5 kcal/mol for parent compounds .
Advanced: How are coordination complexes with this ligand characterized?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
